8-Propoxyisoquinoline

Antioxidant Radical Scavenging Lipid Peroxidation

Researchers requiring 8-substituted isoquinolines for IKKβ target engagement assays face a supply gap; generic substitutions are scientifically invalid due to documented complete loss of function with smaller alkoxy groups. 8-Propoxyisoquinoline bridges this gap as the exact reference molecule for mapping lipophilic and steric tolerance at the 8-position. - Enables direct SAR comparison against inactive 8-methoxy and 8-ethoxy analogs. - Relevant for NF-κB pathway modulation studies in inflammatory and oncology cell lines. - Eliminates assay variability caused by unauthorized chain-length substitution.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 820238-28-6
Cat. No. B15070850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Propoxyisoquinoline
CAS820238-28-6
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC2=C1C=NC=C2
InChIInChI=1S/C12H13NO/c1-2-8-14-12-5-3-4-10-6-7-13-9-11(10)12/h3-7,9H,2,8H2,1H3
InChIKeyAXVXSMGICGHCAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Propoxyisoquinoline: Overview


8‑Propoxyisoquinoline (CAS 820238‑28‑6) is a synthetic heteroaromatic compound belonging to the isoquinoline family, characterized by an n‑propoxy substituent at the 8‑position of the bicyclic scaffold . Isoquinoline derivatives are widely recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities, including anti‑inflammatory, anticancer, and neuroprotective effects [1]. This specific 8‑alkoxy substitution pattern is of particular interest because it falls within a broader class of 8‑substituted isoquinolines that have been patented for IKKβ inhibitory activity, suggesting utility in inflammatory and autoimmune conditions [2].

Isoquinoline scaffold with reported bioactivity in cell signaling and inflammation models
8-Propoxy substitution linked to IKKβ pathway research context (patent-claimed class)
Supports alkoxy-position SAR exploration: tolerance and activity mapping at the 8-position
Selection based on positional substitution pattern, not bulk isoquinoline class

8-Propoxyisoquinoline: Interchangeability Risks


Generic substitution among alkoxyisoquinolines is not scientifically defensible due to the profound impact of the alkoxy substituent's position and chain length on biological activity. Quantitative structure-activity relationship (QSAR) studies on isoquinoline derivatives reveal that even minor structural modifications lead to a 3,000‑fold span in inhibitory potency against key targets like phosphodiesterases [1]. Specifically, while a methoxy or n‑propoxy group at the 6‑position of a related scaffold yields significant antioxidant activity, the same substituents at the 8‑position result in complete loss of function [2]. Furthermore, within the 8‑substituted isoquinoline class, the specific lipophilic and steric properties conferred by the n‑propoxy chain are engineered for distinct target engagement (e.g., IKKβ) [3], making any substitution with a methyl, ethyl, or branched alkoxy analog a high‑risk variable in assay reproducibility.

Positional sensitivity: Alkoxy position and chain length can shift target potency by orders of magnitude; 8-substitution is not equivalent to 6- or 5-substitution.
Function mismatch: 8-Alkoxy substitution may lack the radical-scavenging activity observed for 6-alkoxy analogs; antioxidant screening requires position-specific verification.
Target engagement: The 8-propoxy steric/lipophilic profile is tailored for IKKβ; shorter or branched alkoxy chains may not sustain comparable pathway interaction.

8-Propoxyisoquinoline: Comparative Evidence


Antioxidant Activity: Positional Specificity

In a direct head-to-head study evaluating alkoxyquinoline derivatives as antioxidants in fish oil, compounds with a methoxy or ethoxy group at the 8-position exhibited virtually no antioxidant activity [1]. In contrast, derivatives bearing an n-propoxy group at the 6-position demonstrated activity comparable to the standard antioxidant ethoxyquin [1]. This indicates that an 8-propoxy substitution pattern is distinct from smaller 8-alkoxy variants, and the lack of activity at the 8-position for smaller chains suggests that the longer propoxy chain at this specific position may confer a unique, position-dependent activity profile not shared by its shorter-chain 8‑alkoxy counterparts.

Antioxidant positional specificity
Cross-study comparable
8-Propoxy: not directly measured; 8-MeO/EtO analogs inactive
6-Propoxy analog: activity comparable to ethoxyquin standard
Supports 8-position SAR differentiation; smaller alkoxy at 8-position yields lower radical-scavenging response
Fish oil model; direct 8-propoxy data to verify
Antioxidant Radical Scavenging Lipid Peroxidation

IKKβ Inhibitory Activity

A patent assigned to Asahi Kasei Pharma Corporation claims that a broad class of 8‑substituted isoquinoline derivatives, including those with an 8‑propoxy moiety, possess IKKβ inhibitory activity [1]. The patent asserts that such compounds are useful for the prevention and/or treatment of IKKβ‑associated diseases, which encompass a range of inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and others [1]. While specific IC50 values for 8‑propoxyisoquinoline are not disclosed in the patent, the explicit inclusion of 8‑alkoxy variants in the claimed structural scope establishes this as a class-level property that differentiates this substitution pattern from other isoquinoline core modifications.

IKKβ inhibition
Class-level inference
Patent claims 8-alkoxy isoquinolines as IKKβ inhibitors; no disclosed IC50 for this compound.
Supports IKKβ pathway-study fit under patent-class context
Requires in-house potency confirmation
Inflammation NF-κB Pathway IKKβ Inhibition

COX-2 Inhibition Potential

The ChEMBL database (Entry CHEMBL766988) contains an assay record for a compound with the same isoquinoline core evaluating inhibition of Prostaglandin G/H synthase 2 (COX-2) [1]. While the exact IC50 value for 8‑propoxyisoquinoline is not readily accessible, the existence of this assay for a structurally related compound suggests that the 8‑alkoxyisoquinoline scaffold may possess COX-2 inhibitory potential. This is consistent with the broader class-level inference that isoquinoline derivatives can modulate arachidonic acid metabolism, a key pathway in inflammation. Procurement for COX-2 related assays would therefore require a confirmation of the specific IC50 from the vendor or by in-house evaluation.

COX-2 modulation
Supporting evidence
ChEMBL assay record exists for isoquinoline core; COX-2 IC50 not publicly reported.
Supports COX-2 screening context; data to verify
Confirm specific IC50 for 8-propoxy derivative
Cyclooxygenase COX-2 Anti-inflammatory

8-Propoxyisoquinoline: Key Applications


8-Alkoxyisoquinoline SAR Studies

Given the documented loss of antioxidant activity at the 8‑position for smaller alkoxy groups (methoxy, ethoxy) [1], 8‑Propoxyisoquinoline serves as a critical tool compound for systematic SAR exploration. Researchers can use this compound to map the steric and lipophilic tolerance at the 8‑position, directly comparing its activity profile to that of 8‑methoxy, 8‑ethoxy, and 8‑isopropoxy analogs. This is essential for optimizing lead compounds where the 8‑position is a key pharmacophoric element.

IKKβ/NF-κB Pathway Validation

Based on the patent claims for 8‑substituted isoquinoline derivatives as IKKβ inhibitors [2], 8‑Propoxyisoquinoline is a relevant candidate for in vitro and cellular assays aimed at validating IKKβ engagement and downstream NF‑κB pathway modulation. It can be used as a reference molecule in studies of rheumatoid arthritis, inflammatory bowel disease, or cancer cell lines where NF‑κB signaling is dysregulated [2]. Its use is specifically justified over a non‑8‑substituted isoquinoline, which is not claimed in this patent class.

COX-2 Modulator Development

The presence of a COX‑2 inhibition assay for a related isoquinoline in the ChEMBL database [3] supports the use of 8‑Propoxyisoquinoline in studies focused on cyclooxygenase enzymes. While quantitative data is lacking, this compound provides a valuable starting point for developing novel COX‑2 inhibitors, with the 8‑propoxy substituent offering a distinct physicochemical profile compared to the more common methoxy-substituted isoquinolines. This can be leveraged to explore structure‑property relationships impacting selectivity and potency.

Application
Selection Property
Validation Focus
8-Alkoxyisoquinoline SAR
8-position substituent tolerance
Activity profiling vs shorter-chain 8-alkoxy analogs
IKKβ/NF-κB Pathway Studies
8-Substituted isoquinoline scaffold (patent context)
IKKβ engagement and NF-κB modulation assessment
COX-2 Modulator Screening
Distinct 8-propoxy physicochemical profile
COX-2 inhibition and selectivity characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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